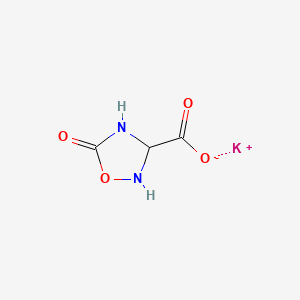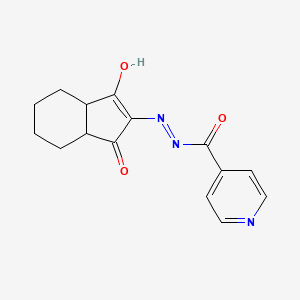![molecular formula C12H24NO5S4 B12355442 1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI)](/img/structure/B12355442.png)
1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI) is a complex organic compound known for its unique structural properties This compound is characterized by the presence of a pyrrolidine ring, multiple methyl groups, and sulfonyl thioether functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI) typically involves multiple steps. The starting materials often include pyrrolidine derivatives and methylsulfonyl chloride. The reaction conditions usually require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Carboxy-2,2,5,5-tetramethyl-1-pyrolidinyloxy: Known for its stability and use in spin labeling.
2,2,5,5-Tetramethyl-3-carboxypyrrolidine-N-oxyl: Used in similar applications but with different functional groups.
Uniqueness
1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H24NO5S4 |
|---|---|
Peso molecular |
390.6 g/mol |
InChI |
InChI=1S/C12H24NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h9-10H,7-8H2,1-6H3/t9-,10-/m1/s1 |
Clave InChI |
NFNDYHGFJWDPFI-NXEZZACHSA-N |
SMILES isomérico |
CC1([C@@H]([C@H](C(N1[O])(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C |
SMILES canónico |
CC1(C(C(C(N1[O])(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12355359.png)


![2-[(6-Chloro-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12355384.png)
![5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidine-2,4-dione,hydrochloride](/img/structure/B12355387.png)

![5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12355395.png)
![1,7a-Dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12355408.png)
![N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12355410.png)

![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)
![5-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355433.png)
![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)
![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)
